Methyl 2-amino-5-chloro-3-methylbenzoate
Overview
Description
“Methyl 2-amino-5-chloro-3-methylbenzoate” is a chemical compound with the CAS Number: 79101-83-0 and a linear formula of C9H10ClNO2 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-5-chloro-3-methylbenzoate” is represented by the linear formula C9H10ClNO2 . The compound has a molecular weight of 199.63 . More detailed structural information can be obtained from resources like ChemSpider .Physical And Chemical Properties Analysis
“Methyl 2-amino-5-chloro-3-methylbenzoate” has a molecular weight of 199.63 . The compound is solid in physical form . More detailed physical and chemical properties might be found in specialized chemical databases .Scientific Research Applications
Synthesis and Characterization
- Intermediate in Chemical Synthesis : Methyl 2-amino-5-chloro-3-methylbenzoate is used as an intermediate in the synthesis of various compounds. For instance, it has been utilized in the synthesis of Chloranthraniliprole, a product with a purity of 96.05% (Zheng Jian-hong, 2012).
- Synthesis of Chlorantraniliprole : It serves as a starting material in a series of reactions leading to Chlorantraniliprole, achieving an overall yield of 55.0% (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).
- Key Intermediate in Anti-Cancer Drugs : This compound is a key intermediate in synthesizing drugs that inhibit thymidylate synthase, a target for anti-cancer drugs (Cao Sheng-li, 2004).
Pharmacological Research
- Pharmacologically Active Derivatives : Studies have shown its role in creating pharmacologically active benzo[b]thiophen derivatives, contributing to the development of new therapeutic agents (N. Chapman, K. Clarke, B. Gore, K. Sharma, 1971).
- Antiviral and Antimitotic Agents : Methyl 2-amino-5-chloro-3-methylbenzoate derivatives have been explored for their antiviral and antimitotic properties, indicating potential in treating viral infections and cancer (R. Romagnoli, P. Baraldi, T. Sarkar, M. D. Carrión, Carlota Lopez Cara, O. Cruz-López, D. Preti, M. A. Tabrizi, M. Tolomeo, S. Grimaudo, Antonella Di Cristina, Nicola Zonta, J. Balzarini, A. Brancale, H. Hsieh, E. Hamel, 2008).
Crystal Structure and Solubility Studies
- Crystal Structure Analysis : The crystal and molecular structure of related compounds like 2-amino-3-methylbenzoic acid have been determined, aiding in understanding the molecular interactions and properties of similar compounds (G. Brown, R. E. Marsh, 1963).
- Solubility and Solvent Effects : Research on the solubility of related compounds in various solvents has been conducted, which is crucial for the purification and application in different chemical processes (A. Zhu, Kun-Eui Hong, Fengxia Zhu, Benlin Dai, Ji-ming Xu, Wei Zhao, 2019).
Environmental Applications
- Biodegradation Studies : The compound has been studied in the context of biodegradation, particularly in research involving microorganisms that utilize similar compounds as a carbon source, contributing to environmental bioremediation efforts (F. K. Higson, D. Focht, 1992).
Mechanism of Action
Safety and Hazards
“Methyl 2-amino-5-chloro-3-methylbenzoate” is associated with several hazard statements including H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding release to the environment and wearing protective gear .
properties
IUPAC Name |
methyl 2-amino-5-chloro-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYQWVQNPIZDPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-chloro-3-methylbenzoate | |
CAS RN |
79101-83-0 | |
Record name | methyl 2-amino-5-chloro-3-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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